molecular formula C15H10N4O2S2 B327203 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE

Cat. No.: B327203
M. Wt: 342.4 g/mol
InChI Key: CVJXGTXQPQJAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant pharmacological and industrial applications. The presence of a nitro group on the benzimidazole ring and a thioether linkage to the benzothiazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the nitration of benzimidazole to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Thioether Formation: The nitrobenzimidazole derivative is then reacted with a suitable thiol compound, such as benzothiazole-2-thiol, in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like DMF or DMSO.

    Cyclization: Acidic or basic conditions, depending on the desired cyclization pathway.

Major Products

    Reduction: 2-[(6-Aminobenzimidazol-2-yl)methylthio]benzothiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Polycyclic compounds with enhanced stability and biological activity.

Scientific Research Applications

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to antimicrobial effects.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Nitrobenzimidazol-2-yl)methylthio]benzoxazole: Similar structure but with an oxygen atom instead of sulfur.

    2-[(6-Nitrobenzimidazol-2-yl)methylthio]benzimidazole: Lacks the benzothiazole moiety.

    2-[(6-Nitrobenzimidazol-2-yl)methylthio]pyridine: Contains a pyridine ring instead of benzothiazole.

Uniqueness

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzimidazole and benzothiazole. This duality enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H10N4O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10N4O2S2/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-22-15-18-11-3-1-2-4-13(11)23-15/h1-7H,8H2,(H,16,17)

InChI Key

CVJXGTXQPQJAIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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